BAY1125976 - 1402608-02-9

BAY1125976

Catalog Number: EVT-260966
CAS Number: 1402608-02-9
Molecular Formula: C23H21N5O
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AKT 1/2 Inhibitor BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor BAY1125976 selectively binds to and inhibits the phosphorylation and activity of AKT1/2 in a non-ATP competitive manner, which may result in the inhibition of the phosphatidylinositol 3 (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This may lead to both the reduction of cell proliferation and the induction of cell apoptosis in AKT-overexpressing tumor cells. The AKT signaling pathway is often deregulated in cancer and is associated with tumor cell proliferation, survival and migration.

3-Alkoxy-6-halogeno-2-phenyl(and 4′-substituted phenyl)imidazo[1,2-b]pyridazines

  • Compound Description: These are a series of compounds with varying alkoxy groups at the 3-position and halogens at the 6-position of the imidazo[1,2-b]pyridazine core. The 2-phenyl group can also have various substituents. These compounds were synthesized and investigated as part of a broader study on imidazo[1,2-b]pyridazine derivatives [].

3-Methoxy-2,6-diphenylimidazo[1,2-b]pyridazine

  • Compound Description: This compound features a methoxy group at the 3-position and phenyl groups at both the 2 and 6 positions of the imidazo[1,2-b]pyridazine scaffold [].
  • Compound Description: This class of compounds contains various alkoxy or methylthio substituents on the phenoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring. They also have a phenyl or pyridinyl group at the 2-position, which can be further substituted [].

3-Methoxy-6-(methoxybenzylthio)-2-phenyl(substituted phenyl and pyridinyl)imidazo[1,2-b]pyridazines

  • Compound Description: These compounds feature a methoxybenzylthio group at the 6-position and a methoxy group at the 3-position of the imidazo[1,2-b]pyridazine system. The 2-position is occupied by a phenyl or pyridinyl group, which may have additional substituents [].
  • Compound Description: This series showcases significant diversity with substitutions at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine core. The 2-position is occupied by a styryl group, the 3-position can be unsubstituted, have a benzamidomethyl group, or a methoxy group, and the 6-position carries a chloro, alkylthio, phenylthio, benzylthio, or pyridinylmethylthio substituent [].

6-Chloro-3-(unsubstituted and benzamidomethyl)-2-benzoylimidazo[1,2-b]pyridazines

  • Compound Description: In this series, a benzoyl group is consistently present at the 2-position of the imidazo[1,2-b]pyridazine scaffold. The 3-position can be either unsubstituted or substituted with a benzamidomethyl group, and a chlorine atom is present at the 6-position [].
  • Compound Description: This set of compounds focuses on the effects of various substituents on the 2-aryl group of the imidazo[1,2-b]pyridazine system. These substituents include methoxy, methylenedioxy, and methyl groups. Additionally, the 3-position can be substituted with methoxy, benzamidomethyl, or remain unsubstituted, while the 6-position can have an alkylthio group or a chlorine atom [].

6-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-imidazo[1,2-b]pyridazine (MMV652103)

    6-((1-(4-cyanophenyl)-2-oxo-1,2-dihydro-3-pyridinyl)amino)-N-cyclopropyl-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide (Compound-6c)

    • Compound Description: Compound-6c is a potent inhibitor of tyrosine kinase 2 (TYK2) JH2, which plays a critical role in the JAK-STAT signaling pathway [].
    Source and Classification

    BAY1125976 was developed by Bayer AG and has been investigated in clinical settings for its efficacy against solid tumors, including breast and prostate cancers. It is classified as a small molecule drug and falls under the category of targeted cancer therapies, specifically designed to inhibit oncogenic signaling pathways.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of BAY1125976 involves several steps that typically include:

    1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
    2. Reactions: Key reactions may involve:
      • Nucleophilic substitutions to form the core structure.
      • Cyclization reactions to introduce cyclic components that enhance binding affinity.
      • Functional group modifications to optimize pharmacokinetic properties.
    3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

    The specific synthetic route has been detailed in various studies, emphasizing the importance of optimizing each step for yield and purity.

    Molecular Structure Analysis

    Structure and Data

    BAY1125976 has a well-defined molecular structure characterized by:

    • Molecular Formula: C₁₈H₁₈N₄O₃S
    • Molecular Weight: 366.43 g/mol
    • Structural Features: The compound features a sulfonamide moiety which is critical for its biological activity, along with aromatic rings that contribute to its binding characteristics.

    The three-dimensional conformation of BAY1125976 allows it to fit into the allosteric site of AKT, effectively modulating its activity.

    Chemical Reactions Analysis

    Reactions and Technical Details

    BAY1125976 undergoes various chemical reactions during its interaction with biological targets:

    1. Binding Interactions: The compound binds to the allosteric site of AKT, which alters the enzyme's conformation and inhibits its activity.
    2. Pharmacodynamics: Upon administration, BAY1125976 interacts with downstream signaling molecules, leading to reduced phosphorylation levels of AKT and its substrates such as PRAS40 and S6 kinase.

    These interactions are crucial for understanding how BAY1125976 exerts its therapeutic effects in cancer models.

    Mechanism of Action

    Process and Data

    The mechanism of action for BAY1125976 involves:

    1. Allosteric Inhibition: By binding to an allosteric site on AKT, BAY1125976 induces conformational changes that prevent substrate binding and phosphorylation.
    2. Downstream Signaling Effects: Inhibition of AKT leads to decreased activation of downstream pathways involved in cell survival and proliferation, ultimately resulting in apoptosis in cancer cells.

    Clinical studies have demonstrated that BAY1125976 effectively reduces levels of phosphorylated AKT in patients, confirming its mechanism of action.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    BAY1125976 exhibits several notable physical and chemical properties:

    • Solubility: The compound is soluble in organic solvents but has limited aqueous solubility, which can affect its bioavailability.
    • Stability: Stability studies indicate that BAY1125976 maintains its integrity under physiological conditions, although it may degrade under extreme pH or temperature conditions.
    • Melting Point: The melting point provides insight into the thermal stability of the compound.

    These properties are essential for formulation development and determining appropriate dosing regimens.

    Applications

    Scientific Uses

    BAY1125976 has significant potential applications in oncology:

    Introduction to AKT Signaling and Therapeutic Targeting

    Role of PI3K-AKT-mTOR Pathway in Oncogenesis

    The PI3K-AKT-mTOR (PAM) pathway is a master regulator of cellular survival, proliferation, and metabolism, and its dysregulation is a hallmark of cancer. Activation occurs via receptor tyrosine kinases (RTKs), which recruit class I PI3K to the plasma membrane, generating phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits AKT via its pleckstrin homology (PH) domain, enabling phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2) for full activation [3] [10]. Oncogenic aberrations in this pathway include:

    • PIK3CA mutations: Present in 11–14% of cancers overall, rising to 35.7% in breast cancer. Hotspot mutations (E542K, E545K, H1047R) hyperactivate PI3Kα, driving uncontrolled growth [3] [7].
    • PTEN loss: Occurs in diverse tumors, leading to PIP3 accumulation and constitutive AKT signaling [3] [10].
    • AKT amplifications/mutations: AKT1 E17K destabilizes the PH domain, promoting membrane localization and activation independent of PI3K [4] [7].

    Table 1: Prevalence of PAM Pathway Alterations in Human Cancers [3] [7]

    GeneAlteration TypeKey Cancer TypesPrevalence Range
    PIK3CAActivating mutationsBreast, endometrial, colorectal11–35%
    PTENLoss/mutationGlioblastoma, prostate, melanoma20–40%
    AKT1E17K mutationBreast, colorectal, ovarian1–6%
    mTORAmplificationLung, renal, hepatocellular carcinoma5–15%

    These alterations correlate with therapeutic resistance, metastasis, and poor prognosis, validating the PAM pathway as a critical anticancer target [3] [7] [10].

    AKT Isoforms (AKT1/2/3): Structural and Functional Divergence

    AKT isoforms share >80% sequence homology but exhibit distinct physiological and pathological roles due to structural and regulatory differences:

    • Domain architecture: All isoforms contain an N-terminal PH domain, central kinase domain, and C-terminal regulatory tail. Divergent linker regions (17–46% identity) and PH domain loops dictate isoform-specific interactions [4] [8].
    • Functional specialization:
    • AKT1: Primarily regulates cell survival, growth, and migration. AKT1-knockout mice show reduced body size and increased apoptosis [4].
    • AKT2: Controls glucose metabolism and insulin signaling. AKT2 deletion causes insulin resistance and diabetes [4] [8].
    • AKT3: Governs brain development; less implicated in oncogenesis [4].
    • Oncogenic roles:
    • AKT1 E17K mutations occur in breast and ovarian cancers, promoting membrane localization and hyperactivity [7].
    • AKT2 amplifications drive metastasis in pancreatic and ovarian cancers via enhanced glucose uptake [4] [8].

    Table 2: Structural and Functional Properties of AKT Isoforms [4] [8]

    IsoformKey Structural FeaturesPrimary FunctionsCancer Associations
    AKT1Longer α-helix in PH domainCell survival, proliferationE17K mutations (breast, ovarian)
    AKT2Unique C-terminal extensionGlucose metabolism, insulinAmplification (pancreatic, ovarian)
    AKT3Altered PH domain chargeBrain developmentRare in solid tumors

    Subcellular localization further dictates isoform specificity: AKT2 preferentially localizes to GLUT4 vesicles in adipocytes, enabling glucose transport regulation, while AKT1 shows broader distribution [4] [8].

    Rationale for Allosteric AKT1/2 Inhibition in Precision Oncology

    ATP-competitive AKT inhibitors lack isoform selectivity and disrupt physiological metabolic functions. BAY1125976 represents a novel class of allosteric inhibitors that overcome these limitations:

    • Mechanism: Binds an interface between the PH and kinase domains, locking AKT in an inactive conformation. This prevents membrane translocation and phosphorylation without competing with ATP [1] [2] [6].
    • Selectivity profile:
    • Inhibits AKT1 (IC50 = 5.2 nM) and AKT2 (IC50 = 18 nM) at physiological ATP (10 µM).
    • Sparing of AKT3 (IC50 = 427 nM) reduces off-target effects [1] [6].
    • Antitumor efficacy:
    • Suppresses phosphorylation of downstream effectors (PRAS40, GSK3β, 4E-BP1) in AKT1E17K-mutant prostate cancer (LAPC-4 cells) at IC50 values of 0.8–141 nM [1] [6].
    • Induces tumor regression in xenograft models (KPL-4 breast cancer: T/Cvolume = 0.08 at 50 mg/kg) [2] [6].

    Table 3: Selectivity and Cellular Activity of BAY1125976 [1] [6]

    ParameterAKT1AKT2AKT3
    IC50 (10 µM ATP)5.2 nM18 nM427 nM
    IC50 (2 mM ATP)44 nM36 nM>1 µM
    Cell proliferation (IC50)50–200 nM (breast/prostate lines)

    Clinically, BAY1125976 showed a 27.9% clinical benefit rate in hormone receptor-positive breast cancer (phase I trial, NCT01915576), though AKT1E17K status did not correlate with response, highlighting the need for composite biomarkers (e.g., PTEN loss + PIK3CA mutation) [9]. Allosteric inhibition thus offers a promising strategy to target oncogenic AKT signaling while preserving metabolic homeostasis governed by AKT2 and AKT3 [1] [4] [9].

    Properties

    CAS Number

    1402608-02-9

    Product Name

    BAY1125976

    IUPAC Name

    2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide

    Molecular Formula

    C23H21N5O

    Molecular Weight

    383.4 g/mol

    InChI

    InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29)

    InChI Key

    JBGYKRAZYDNCNV-UHFFFAOYSA-N

    SMILES

    C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N

    Solubility

    Soluble in DMSO

    Synonyms

    BAY-1125976; BAY 1125976; BAY1125976;

    Canonical SMILES

    C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N

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